1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea 1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC19939033
InChI: InChI=1S/C12H13N3O/c13-7-9-3-5-11(6-4-9)15-12(16)14-8-10-1-2-10/h3-6,10H,1-2,8H2,(H2,14,15,16)
SMILES:
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol

1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea

CAS No.:

Cat. No.: VC19939033

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea -

Specification

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
IUPAC Name 1-(4-cyanophenyl)-3-(cyclopropylmethyl)urea
Standard InChI InChI=1S/C12H13N3O/c13-7-9-3-5-11(6-4-9)15-12(16)14-8-10-1-2-10/h3-6,10H,1-2,8H2,(H2,14,15,16)
Standard InChI Key HOEZQBAEUIQIKR-UHFFFAOYSA-N
Canonical SMILES C1CC1CNC(=O)NC2=CC=C(C=C2)C#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea consists of a urea core (H2NCONH2\text{H}_2\text{NCONH}_2) modified with a 4-cyanophenyl group and a cyclopropylmethyl moiety. The cyanophenyl group introduces electron-withdrawing characteristics, while the cyclopropylmethyl substituent adds steric complexity due to the strained cyclopropane ring.

Key Functional Groups

  • Cyanophenyl Group: The para-cyano substituent (CN-\text{C}\equiv\text{N}) enhances polarity and may influence intermolecular interactions such as hydrogen bonding or π-π stacking .

  • Cyclopropylmethyl Group: The cyclopropane ring confers rigidity and unique stereoelectronic effects, potentially affecting conformational stability .

Synthetic Pathways

General Urea Synthesis Strategies

Urea derivatives are typically synthesized via reactions between amines and isocyanates or through substitution reactions. For example:

  • Isocyanate Route:

    R-NH2+R’NCOR-NH-C(O)-NH-R’\text{R-NH}_2 + \text{R'}-\text{NCO} \rightarrow \text{R-NH-C(O)-NH-R'}

    This method is widely used for asymmetrical ureas .

  • Carbodiimide-Mediated Coupling:
    Carbodiimides like EDC facilitate urea formation by activating carboxylic acids for reaction with amines.

Hypothetical Synthesis of 1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea

Given the absence of direct data, a plausible route involves:

  • Reacting 4-cyanoaniline with cyclopropylmethyl isocyanate in anhydrous dichloromethane.

  • Purification via column chromatography to isolate the product .

Physicochemical Properties

Predicted Properties

  • Molecular Weight: ~217.24 g/mol (calculated).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the cyanophenyl group; limited aqueous solubility.

  • Melting Point: Estimated 150–170°C based on analogous ureas .

Spectroscopic Data (Inferred)

  • IR Spectroscopy:

    • N-H stretch: ~3350 cm1^{-1}.

    • C=O stretch: ~1680 cm1^{-1}.

    • C≡N stretch: ~2240 cm1^{-1} .

  • NMR:

    • 1H^1\text{H}: Cyclopropane protons (δ 0.5–1.5 ppm), aromatic protons (δ 7.5–8.0 ppm).

Applications in Material Science

Polymer Modification

Ureas with aromatic and alicyclic groups are used in high-performance polymers. The rigidity of the cyclopropane ring might improve thermal stability in polyurea coatings.

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